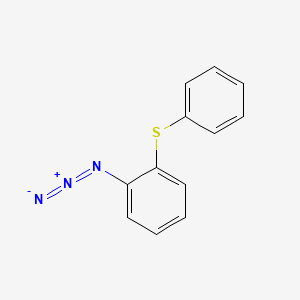
1-Azido-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(phenylsulfanyl)benzene is an organic compound that features both an azide group and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(phenylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of the azide group and the phenylsulfanyl group onto the benzene ring. One common method involves the reaction of 2-(phenylsulfanyl)benzene with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful handling of reagents and optimization of reaction conditions to maximize yield and purity while ensuring safety due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for regioselective cycloaddition with alkynes.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2-(phenylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: Employed in the development of new materials, including polymers and cross-linked networks, due to the reactivity of the azide group.
Biological Research: Utilized in bioconjugation techniques, where the azide group can be selectively targeted for labeling or modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-Azido-2-(phenylsulfanyl)benzene primarily involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers on other molecules. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a 1,3-dipole that reacts with alkynes to produce triazoles .
Comparison with Similar Compounds
1-Azido-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
1-Azido-2-(phenylsulfonyl)benzene: Contains a phenylsulfonyl group, which introduces different reactivity due to the presence of the sulfonyl group.
2-Azidobenzene: Lacks the sulfanyl group, making it less versatile in certain reactions.
Uniqueness: 1-Azido-2-(phenylsulfanyl)benzene is unique due to the presence of both the azide and phenylsulfanyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
CAS No. |
62156-85-8 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
1-azido-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9N3S/c13-15-14-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
SUVDAWRFEGBTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


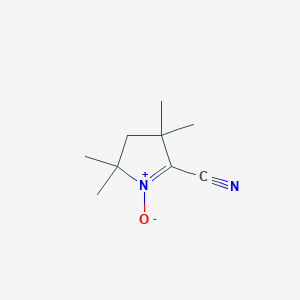
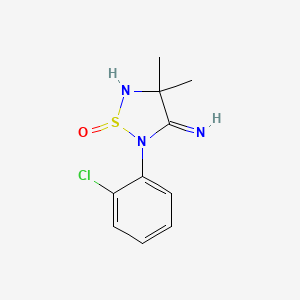
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid](/img/structure/B14561472.png)
![N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine](/img/structure/B14561479.png)
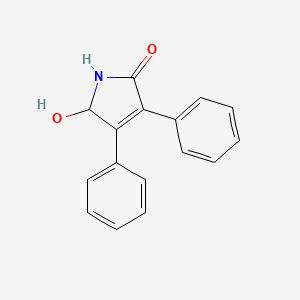
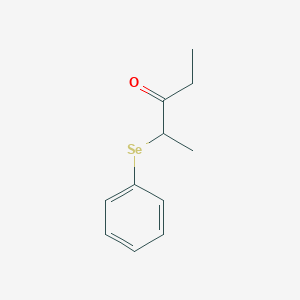
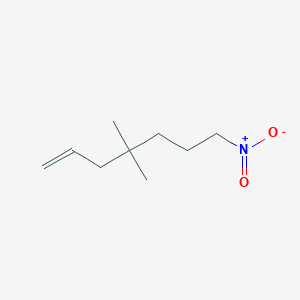
![N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14561501.png)


![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)
